molecular formula C27H27N3O2 B3954661 3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B3954661
M. Wt: 425.5 g/mol
InChI Key: ADOPHDXXLYVRLF-UHFFFAOYSA-N
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Description

3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzhydryl moiety, a methoxyphenyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of benzhydryl chloride with 2-(2-methoxyphenyl)pyrrolidine to form the corresponding benzhydryl-pyrrolidine intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl derivatives: Compounds with similar benzhydryl moieties.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.

Uniqueness

3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

3-benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-31-24-17-9-8-15-22(24)23-16-10-18-30(23)19-25-28-27(29-32-25)26(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-9,11-15,17,23,26H,10,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOPHDXXLYVRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2CC3=NC(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
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3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
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3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
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3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
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3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
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3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

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